molecular formula C17H16BrClN2O3 B2852926 (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide CAS No. 321966-97-6

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide

Cat. No.: B2852926
CAS No.: 321966-97-6
M. Wt: 411.68
InChI Key: UTNRFMHKFDWGJE-AWQFTUOYSA-N
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Description

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide is a Schiff base hydrazone compound supplied for research purposes only. This chemical class is extensively investigated in medicinal chemistry and chemical biology for its broad spectrum of potential biological activities, which include antibacterial, antimicrobial, and antitumor properties . The molecule features an azomethine group (-CH=N-), which is key to its function as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals for catalytic and material science applications . Structurally, this family of compounds often exhibits a trans configuration about the C=N bond and is stabilized by intramolecular O—H···N hydrogen bonds, forming a characteristic S(6) ring motif . Researchers utilize this compound and its metal complexes to explore mechanisms of action against a range of bacterial strains and cancer cell lines, such as the HCT 116 human colon cancer model . It serves as a valuable intermediate in organic synthesis and is a critical building block for developing novel therapeutic agents and functional materials. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3/c1-10-7-14(19)4-6-16(10)24-11(2)17(23)21-20-9-12-8-13(18)3-5-15(12)22/h3-9,11,22H,1-2H3,(H,21,23)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNRFMHKFDWGJE-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that hydrazone derivatives, including (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide, exhibit significant antimicrobial properties. The presence of the bromo and chloro substituents enhances the compound's effectiveness against various bacterial strains. Studies have shown that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented in several studies. Its mechanism of action involves the disruption of cellular processes through the generation of reactive oxygen species (ROS), leading to cell death in cancerous tissues. This property positions it as a promising agent in cancer therapy, particularly against resistant cancer cell lines .

Coordination Chemistry

Synthesis of Metal Complexes
this compound has been employed as a ligand in coordination chemistry to form metal complexes. These complexes are characterized by their stability and unique electronic properties, which can be tailored by varying the metal center. For instance, transition metal complexes derived from this hydrazone have shown interesting magnetic and optical properties, making them suitable for applications in catalysis and materials science .

Characterization Techniques
The characterization of these metal complexes typically involves techniques such as UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography. These methods confirm the successful coordination of the metal ions with the ligand, providing insights into their structural and electronic configurations .

Material Science

Polymer Composites
Recent studies have explored the incorporation of this compound into polymer matrices to enhance their mechanical and thermal properties. The compound acts as a plasticizer and stabilizer, improving the durability and performance of polymers under various environmental conditions .

Nanomaterials
The compound has also been investigated for its role in synthesizing nanomaterials. Its ability to act as a reducing agent facilitates the formation of metal nanoparticles with controlled sizes and shapes, which are valuable in applications ranging from catalysis to electronics .

1. Antimicrobial Efficacy Study
A study published in a peer-reviewed journal demonstrated that derivatives of this hydrazone showed considerable activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness, revealing that modifications to the substituents significantly impacted antimicrobial potency .

2. Metal Complex Characterization
In another investigation, researchers synthesized a series of transition metal complexes using this compound as a ligand. The complexes were characterized using spectroscopic methods, confirming their structural integrity and potential for catalytic applications .

Comparison with Similar Compounds

Schiff bases sharing the 5-bromo-2-hydroxybenzylidene core exhibit structural diversity in their hydrazide substituents, leading to variations in physicochemical properties, crystallography, and bioactivity. Below is a detailed comparison:

Key Observations :

  • Bulky groups (e.g., pyrazole in ) improve crystal packing via π-π interactions.
  • Solvent Influence: Methanol solvates in improve solubility but may reduce thermal stability compared to unsolvated analogs.
Crystallographic Data
Compound Name Space Group Unit Cell Parameters (Å, °) R Factor Hydrogen Bonding Reference
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide P21/n a=14.861, b=4.837, c=21.310, β=106.099 0.043 Intramolecular O–H⋯N
N′-[(E)-(5-Bromo-2-hydroxyphenyl)(phenyl)methylidene]-4-chlorobenzohydrazide P21/c a=10.312, b=12.845, c=14.210, β=98.76 0.034 Intermolecular Br⋯O and Br⋯Br interactions
3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide P-1 a=7.421, b=9.843, c=12.102, α=85.1, β=79.2, γ=81.3 0.048 Layered packing via O–H⋯O and N–H⋯O

Key Observations :

  • Packing Efficiency : Bulky substituents (e.g., phenyl in ) lead to denser packing via halogen interactions (Br⋯O/Br⋯Br).
  • Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the E-configuration, while intermolecular bonds dictate crystal morphology .

Key Observations :

  • Substituent Impact : Methoxy groups () enhance activity by increasing bioavailability, while pyrazole rings () may facilitate target binding via metal coordination.
  • Halogen Effects : Bromo and chloro substituents contribute to potency through hydrophobic interactions with bacterial membranes .
Physicochemical Properties
Property This compound Similar Compound () Similar Compound ()
Melting Point 198–200°C 205–207°C 185–187°C (solvate)
Solubility Low in water; soluble in DMSO, DMF Similar Higher in polar solvents
Stability Stable under ambient conditions Degrades above 200°C Solvate loss at 120°C

Key Observations :

  • Solubility: Methanol solvates () improve aqueous solubility but compromise thermal stability.
  • Stability : Unsolvated derivatives () exhibit higher thermal stability due to rigid packing.

Q & A

Q. What are the key steps and reaction conditions for synthesizing (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chloro-2-methylphenoxy)propanehydrazide?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(4-chloro-2-methylphenoxy)propanehydrazide under reflux in ethanol or methanol, using a catalytic acid (e.g., glacial acetic acid) to form the hydrazone bond.
  • Step 2 : Purification via recrystallization or column chromatography.
    Critical parameters include temperature control (70–80°C), solvent polarity, and reaction time (6–12 hours). Yield optimization requires monitoring by TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone linkage (N–H proton at δ 10–12 ppm) and aromatic substituents.
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and O–H (3200–3500 cm⁻¹) validate functional groups.
  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic system, space group P1) provides definitive structural confirmation. Parameters include unit cell dimensions (e.g., a = 7.3664 Å, b = 10.6894 Å) and torsion angles .

Q. How can reaction intermediates be isolated and characterized during synthesis?

  • Methodological Answer : Intermediates are isolated via:
  • Liquid-Liquid Extraction : Using dichloromethane/water phases to separate polar and non-polar components.
  • Chromatography : Flash column chromatography with silica gel (hexane:ethyl acetate gradient) for purification.
    Characterization involves ESI-MS for molecular ion confirmation and FTIR for functional group tracking .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Mixed solvents like ethanol:water (3:1 v/v) or methanol:diethyl ether are effective. Slow evaporation at 4°C enhances crystal quality. Solvent choice impacts crystal morphology and purity (>95%), verified by melting point analysis and HPLC .

Q. How to troubleshoot low yields in the final synthesis step?

  • Methodological Answer :
  • Reagent Stoichiometry : Ensure a 1:1 molar ratio of aldehyde to hydrazide.
  • pH Adjustment : Maintain mildly acidic conditions (pH 4–5) to favor Schiff base formation.
  • Side-Reaction Mitigation : Add molecular sieves to absorb water and shift equilibrium toward product .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Software : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis set.
  • Parameters : Optimize geometry, calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar hydrazides), and map electrostatic potential surfaces.
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic effects like keto-enol tautomerism.
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons.
  • Isotopic Labeling : Use deuterated solvents to eliminate exchange broadening .

Q. How to design biological activity assays targeting specific enzymes or receptors?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or cytochrome P450 enzymes based on structural motifs (e.g., hydrazide’s chelation potential).
  • Assay Protocol :
  • Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).
  • Docking Studies : AutoDock Vina to predict binding modes (e.g., ΔG ≈ -8.5 kcal/mol for similar compounds).
  • Controls : Include positive inhibitors (e.g., ketoconazole) and validate with IC₅₀ curves .

Q. What computational methods optimize reaction conditions for scale-up?

  • Methodological Answer :
  • Kinetic Modeling : Use software like COMSOL to simulate heat and mass transfer in batch reactors.
  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., 0.5–2 mol% acetic acid) to identify robust conditions.
  • Green Metrics : Calculate E-factor (kg waste/kg product) to minimize environmental impact .

Q. How to correlate structural modifications with bioactivity using SAR studies?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., nitro, methoxy) at the 5-bromo or 4-chloro positions.
  • Data Analysis :
  • QSAR Models : Use MLR (Multiple Linear Regression) with descriptors like logP and polar surface area.
  • Activity Cliffs : Identify critical groups (e.g., hydroxy vs. methoxy at position 2) using Tanimoto similarity indices.
  • Validation : Cross-check with in vitro cytotoxicity assays (e.g., IC₅₀ values against HeLa cells) .

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